molecular formula C16H10FN5O B14974437 4-{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B14974437
M. Wt: 307.28 g/mol
InChI Key: CKIFKJFIKPNKMU-UHFFFAOYSA-N
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Description

4-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation. This is followed by the formation of the oxadiazole ring via oxidative aromatization under conventional heating . The final step involves the coupling of the oxadiazole-pyrazole intermediate with a pyridine derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three distinct heterocyclic rings, which confer specific electronic and steric properties

Properties

Molecular Formula

C16H10FN5O

Molecular Weight

307.28 g/mol

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H10FN5O/c17-12-3-1-10(2-4-12)13-9-14(21-20-13)16-19-15(22-23-16)11-5-7-18-8-6-11/h1-9H,(H,20,21)

InChI Key

CKIFKJFIKPNKMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=NC=C4)F

Origin of Product

United States

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